![molecular formula C10H15O3P B099778 Dimethyl [(2-methylphenyl)methyl]phosphonate CAS No. 17105-62-3](/img/structure/B99778.png)

Dimethyl [(2-methylphenyl)methyl]phosphonate

Vue d'ensemble

Description

Dimethyl methylphosphonate is a phosphorus-containing organic compound, commonly used as a flame retardant . It is also used in the preparation of β-ketophosphonates from esters . It is a colourless liquid, which is primarily used as a flame retardant .

Synthesis Analysis

Dimethyl methylphosphonate can be prepared from trimethyl phosphite and a halomethane (e.g. iodomethane) via the Michaelis–Arbuzov reaction . It is also used in the conversion of esters to ketophosphonates .Molecular Structure Analysis

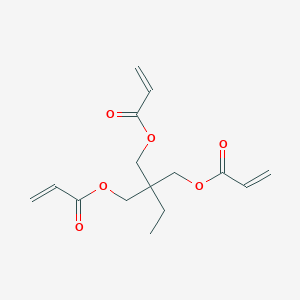

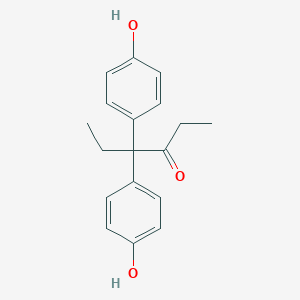

The molecular formula of Dimethyl methylphosphonate is CH3P(O)(OCH3)2 . The molecular weight is 124.08 .Chemical Reactions Analysis

Dimethyl methylphosphonate is a schedule 2 chemical as it may be used in the production of chemical weapons. It will react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of sarin and soman nerve agents .Physical And Chemical Properties Analysis

Dimethyl methylphosphonate has a vapor pressure of <0.1 mmHg at 20 °C. It is a liquid with a refractive index of n20/D 1.413 (lit.). It has a boiling point of 181 °C (lit.) and a density of 1.145 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Detection of Chemical Warfare Agents

Dimethyl [(2-methylphenyl)methyl]phosphonate is used in the development of gas sensors for detecting chemical warfare agents . A study demonstrated that a sensor using this compound exhibited good selectivity and could detect 80 ppb of dimethyl methyl phosphonate within 1 minute . This application is particularly important given the increasing severity of chemical warfare agent threats to public safety .

Catalytic Oxidative Decomposition

This compound is also used in the catalytic oxidative decomposition process . When loaded onto CuO/CeO2 catalysts, the thermal catalytic decomposition performance of the catalyst was significantly improved with respect to the sarin simulant dimethyl methyl phosphonate (DMMP) . This application is crucial in the field of environmental protection .

Flame Retardant Properties

Dimethyl [(2-methylphenyl)methyl]phosphonate is incorporated into bio-PUFs (polyurethane foams) to improve their flame retardant properties . This application is particularly relevant in the production of materials that require high resistance to fire .

Safety and Hazards

Mécanisme D'action

Target of Action

Dimethyl [(2-methylphenyl)methyl]phosphonate is an organophosphorus compound

Mode of Action

It’s known that it can react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of nerve agents sarin and soman . This reaction can be catalyzed by various amines .

Action Environment

Environmental factors such as temperature, pH, and presence of other chemicals can influence the action, efficacy, and stability of Dimethyl [(2-methylphenyl)methyl]phosphonate. For instance, it slowly hydrolyses in water .

Propriétés

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c1-9-6-4-5-7-10(9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYWFAOCMDTECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

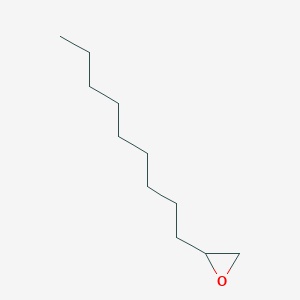

CC1=CC=CC=C1CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378707 | |

| Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl [(2-methylphenyl)methyl]phosphonate | |

CAS RN |

17105-62-3 | |

| Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)